N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzenesulfonamide
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Description
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O5S and its molecular weight is 432.54. The purity is usually 95%.
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Scientific Research Applications
Human Carbonic Anhydrases Inhibition
Isoquinolinesulfonamides, including derivatives similar to N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzenesulfonamide, have been studied for their ability to inhibit human carbonic anhydrases (hCAs). These compounds display selectivity toward therapeutically relevant isozymes, such as the cancer-associated hCA IX and neuronal hCA VII, offering potential therapeutic applications in treating conditions associated with these enzymes. The crystal structure of hCA II in complex with related inhibitors reveals unusual binding modes, providing insights for designing more selective inhibitors for targeted therapy (Mader et al., 2011).
Protein Kinase Inhibition
Isoquinolinesulfonamides are also known for their potent inhibitory activity against various protein kinases, including cyclic nucleotide-dependent protein kinases and protein kinase C. This action is attributed to the direct interaction of these compounds with the active center of the enzyme, highlighting their potential in developing treatments targeting abnormal protein kinase activity involved in diseases such as cancer (Hidaka et al., 1984).
Antimicrobial Activity
Novel derivatives of isoquinolinesulfonamides, such as those related to this compound, have shown significant antimicrobial activity. This includes activity against various strains of bacteria and fungi, indicating their potential as a basis for developing new antimicrobial agents (Vanparia et al., 2010).
Tumor Proliferation Imaging
Compounds structurally related to this compound have been evaluated for their ability to image tumor proliferation using PET. These studies demonstrate the potential of such compounds in assessing the proliferative status of solid tumors, offering a promising approach for evaluating tumor aggressiveness and monitoring treatment response (Dehdashti et al., 2013).
Properties
IUPAC Name |
2,5-dimethoxy-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-15(2)11-12-24-19-8-6-17(13-16(19)5-10-22(24)25)23-30(26,27)21-14-18(28-3)7-9-20(21)29-4/h6-9,13-15,23H,5,10-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGNTOOUBPIAPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.